molecular formula C18H27N5O4 B2746040 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide CAS No. 1171620-61-3

2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Cat. No.: B2746040
CAS No.: 1171620-61-3
M. Wt: 377.445
InChI Key: LCULDALLOFYHLY-UHFFFAOYSA-N
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Description

The compound "2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide" is an intriguing molecule in the realm of organic chemistry. This compound is a member of the pyrazole family, distinguished by its unique structural attributes that contribute to its varied applications in scientific research. Its intricate composition includes a morpholine and pyrrolidine moiety, making it a valuable subject for detailed chemical analysis and investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide involves multiple steps, starting from the preparation of intermediate compounds:

  • Preparation of the Pyrazole Core: : The synthesis begins with the formation of the 3-methyl-1H-pyrazole scaffold, typically through a condensation reaction involving hydrazine and an appropriate β-diketone under reflux conditions.

  • Morpholine-4-carbonylation: : The next step involves the introduction of the morpholine-4-carbonyl group via an acylation reaction. Morpholine is reacted with acyl chlorides under controlled temperatures to achieve the desired substitution.

  • N-Alkylation: : Subsequently, the pyrazole is subjected to N-alkylation with a propyl derivative containing a protected pyrrolidinone group. The reaction is facilitated by strong bases like sodium hydride in aprotic solvents.

  • Deprotection and Final Coupling: : The final step involves deprotection of the pyrrolidinone group and coupling with acetic acid derivatives to yield the target compound.

Industrial Production Methods

Industrial production methods focus on scalable and cost-effective processes. Continuous flow synthesis may be employed to ensure consistent yields and purity. Optimizing reaction conditions such as temperature, pressure, and solvent systems are crucial in these methods. The use of automated reactors and inline monitoring tools ensures efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrazole and morpholine moieties.

  • Reduction: : Reduction reactions can occur at the carbonyl groups present in the structure.

  • Substitution: : Nucleophilic and electrophilic substitutions are common at the morpholine and pyrazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Transition metal catalysts such as palladium and platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

This compound has a broad spectrum of applications:

  • Chemistry: : Used as a building block for more complex molecules in synthetic chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

  • Medicine: : Explored for its therapeutic potential, particularly in drug design and development.

  • Industry: : Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action primarily revolves around its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes and receptors with affinity for the morpholine and pyrazole groups.

  • Pathways Involved: : Inhibition or modulation of enzymatic activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-5-(piperidine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

  • 2-(3-methyl-5-(thiomorpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Comparison

Compared to its analogs, 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide offers distinct advantages in terms of solubility, stability, and specific biological activity due to the presence of the morpholine moiety. The subtle differences in their chemical structure can lead to significant variations in their chemical properties and biological effects.

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Properties

IUPAC Name

2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4/c1-14-12-15(18(26)22-8-10-27-11-9-22)23(20-14)13-16(24)19-5-3-7-21-6-2-4-17(21)25/h12H,2-11,13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCULDALLOFYHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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